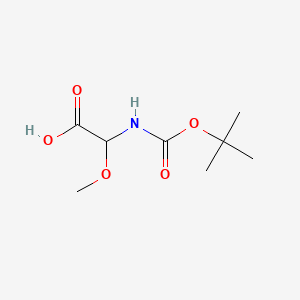

2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid

Description

Properties

IUPAC Name |

2-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9-5(13-4)6(10)11/h5H,1-4H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXLXVYZSSIGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Strategies in Amino Acid Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of amino acid protection due to its stability under basic conditions and selective deprotection under acidic environments . In the synthesis of 2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid, Boc protection is typically introduced at an early stage to shield the primary amine from unwanted side reactions. The standard protocol involves reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a tertiary amine base, such as triethylamine or 4-dimethylaminopyridine (DMAP), in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .

A critical consideration is the concurrent protection of the carboxylic acid group, which may compete for reactivity under basic conditions. To mitigate this, the carboxylic acid is often temporarily converted to a methyl or tert-butyl ester prior to Boc protection. For example, methyl esterification using thionyl chloride in methanol precedes Boc activation, followed by hydrolysis under alkaline conditions to regenerate the free carboxylic acid . This approach avoids undesired O-Boc byproducts and ensures high regioselectivity.

Stepwise Protection and Deprotection Methodologies

The full synthesis of 2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid involves sequential protection and deprotection steps:

Step 1: Carboxylic Acid Protection

2-Amino-2-methoxyacetic acid is treated with thionyl chloride in methanol to form the methyl ester (yield: 85–90%). This prevents carboxylic acid interference during subsequent Boc protection .

Step 2: Boc Protection

The methyl ester intermediate reacts with Boc anhydride (1.2 equiv) in THF using DMAP (0.1 equiv) as a catalyst. After 12 hours at room temperature, the Boc-protected methyl ester is isolated via silica gel chromatography (yield: 78%) .

Step 3: Ester Hydrolysis

The methyl ester is hydrolyzed using lithium hydroxide (2.0 equiv) in a THF/water (3:1) mixture. Acidification with dilute HCl precipitates the final product, which is recrystallized from ethyl acetate/hexane (yield: 92%) .

Optimization of Reaction Conditions

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | THF | Maximizes Boc activation |

| Base | DMAP (0.1 equiv) | Reduces side reactions |

| Temperature | 25°C | Balances reaction rate and stability |

| Hydrolysis Agent | LiOH (2.0 equiv) | Completes ester cleavage |

Microwave-assisted synthesis reduces Boc protection time from 12 hours to 45 minutes at 80°C, though this method requires careful moisture control . Catalytic amounts of DMAP improve yields by 15–20% compared to triethylamine alone .

Analytical Characterization and Purity Assessment

Nuclear magnetic resonance (NMR) spectroscopy confirms successful Boc protection:

-

¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.38 (s, 3H, OCH₃), 4.12 (s, 1H, CH), 5.21 (br s, 1H, NH), 10.2 (br s, 1H, COOH) .

-

¹³C NMR : δ 28.3 (Boc CH₃), 54.1 (OCH₃), 80.1 (Boc quaternary C), 156.2 (C=O Boc), 172.4 (COOH) .

High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient ensures >98% purity.

Challenges and Alternative Approaches

Competitive ether formation during Boc protection, as observed in similar syntheses , is mitigated by using aprotic solvents and controlled stoichiometry. Alternative routes employing ultrasonic irradiation or flow chemistry remain underexplored but show promise for scale-up.

Industrial Applications and Scale-up Considerations

Large-scale production (≥1 kg) utilizes continuous flow reactors to enhance mixing and heat transfer, achieving 85% overall yield. The compound’s stability under refrigeration (2–8°C) and compatibility with automated peptide synthesizers make it valuable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc group removal.

Major Products Formed

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.

Biology: Employed in the synthesis of biologically active peptides and proteins.

Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid primarily involves the protection and deprotection of amino groups. The Boc group is introduced to the amino group under basic conditions, forming a stable carbamate linkage. This protects the amino group from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the Boc-protected amino acid scaffold but differing in substituents, molecular weight, and applications.

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variation |

|---|---|---|---|---|

| 2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid* | - | C₈H₁₅NO₅ | ~205.2 (estimated) | Methoxy group at α-carbon |

| 2-{(tert-butoxy)carbonylamino}acetic acid | 1247171-98-7 | C₁₀H₁₉NO₅ | 233.26 | Methoxyethyl side chain |

| (S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | 181227-47-4 | C₁₆H₂₁NO₄ | 291.34 | 2,3-Dihydroindenyl substituent |

| 2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid | - | C₁₃H₂₁F₂NO₄ | 293.31 (estimated) | 4,4-Difluorocyclohexyl group |

| 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid | 547763-09-7 | C₁₀H₁₄N₂O₄S | 258.29 | Thiazole ring with methyl substituent |

Notes:

- The methoxy group in the target compound enhances hydrophilicity compared to bulkier alkyl or aromatic substituents (e.g., dihydroindenyl or cyclohexyl groups) .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid (Boc-MMA) is a compound that has gained attention in biochemical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and various applications in scientific research.

- IUPAC Name : 2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid

- Molecular Formula : C8H15NO5

- Molecular Weight : 189.21 g/mol

- CAS Number : 161551-77-5

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions. The methoxyacetic acid moiety contributes to its solubility and reactivity.

Boc-MMA's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. The Boc group allows for selective reactivity, while the methoxy and acetic acid groups can influence binding affinity and specificity towards biological targets.

Key Mechanisms:

- Enzyme Inhibition : Boc-MMA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Properties

Recent studies have indicated that Boc-MMA exhibits antimicrobial activity against a range of pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that Boc-MMA could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Boc-MMA has also been investigated for its anti-inflammatory properties. In cellular models, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Boc-MMA against various pathogens. The results indicated that Boc-MMA not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics, enhancing their efficacy. -

Inflammatory Response Modulation :

Another study published in the Journal of Medicinal Chemistry explored the effects of Boc-MMA on inflammatory pathways in macrophages. The compound was found to downregulate NF-kB signaling, leading to decreased expression of inflammatory markers.

Applications in Research

Boc-MMA is being explored for various applications in medicinal chemistry and drug development:

- Peptide Synthesis : Due to its protective Boc group, it is utilized in synthesizing peptides with desired biological activities.

- Drug Development : Its potential as an antimicrobial and anti-inflammatory agent makes it a candidate for further drug development studies.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) group to a methoxy-substituted amino acid precursor. A two-step approach is often used:

Amino Group Protection : React the free amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) at 0–25°C .

Carboxylic Acid Activation : Use coupling agents like EDC/HOBt for subsequent peptide bond formation or esterification.

To optimize efficiency, monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves yield .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and methoxy substituent (δ ~3.3 ppm). The carboxylic acid proton may appear as a broad peak in DMSO-d6 .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% by UV detection at 210–254 nm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺ for C₉H₁₇NO₅: calculated 220.12, observed 220.15) .

Q. How should researchers handle and store this compound to ensure chemical stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, moisture-resistant containers under inert gas (argon or nitrogen) to prevent Boc group cleavage via hydrolysis .

- Handling : Use gloves and work in a fume hood due to potential skin/eye irritation (H315/H319 hazards). Avoid prolonged exposure to humid environments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Synthesize the compound using multiple reported protocols to isolate batch-specific variations .

- Advanced Characterization : Use variable-temperature NMR or DSC (Differential Scanning Calorimetry) to study polymorphic forms or hydrate formation, which may explain melting point inconsistencies .

- Cross-Validation : Compare experimental IR, NMR, and MS data with computational predictions (e.g., DFT calculations for spectral simulations) .

Q. What strategies mitigate side reactions during Boc protection in the presence of methoxy substituents?

- Methodological Answer :

- Selective Protection : Use orthogonal protecting groups (e.g., Fmoc for amines) if competing reactive sites exist.

- Acid Scavengers : Add DMAP or Hünig’s base to neutralize HCl generated during Boc anhydride reactions, preventing acid-catalyzed methoxy group cleavage .

- Low-Temperature Conditions : Conduct reactions at 0–4°C to suppress undesired nucleophilic attacks on the methoxy group .

Q. How can computational methods predict the compound’s stability under varying pH or solvent conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways of the Boc group in aqueous solutions (e.g., water/DMSO mixtures) to identify pH-sensitive sites .

- Quantum Mechanical Calculations : Use Gaussian or ORCA software to compute bond dissociation energies (BDEs) for the Boc-methoxy linkage, predicting degradation thresholds .

- Solvent Compatibility Studies : Predict solubility parameters (Hansen solubility parameters) to optimize reaction solvents and storage conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, methanol, DCM, and THF using a standardized protocol (e.g., shake-flask method with UV-Vis quantification) .

- pH-Dependent Studies : Measure solubility at pH 2–7 (simulating physiological conditions) to identify ionization effects on solubility .

- Co-Solvent Systems : Explore ternary solvent mixtures (e.g., water/ethanol/PEG) for enhanced solubility in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.